molecular formula C23H16BrNO3 B3305329 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide CAS No. 923123-32-4

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide

Cat. No.: B3305329
CAS No.: 923123-32-4
M. Wt: 434.3 g/mol
InChI Key: BLDXIDABGPHLHK-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide is a halogenated benzamide derivative featuring a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a 2-bromobenzamide moiety at position 4. Its molecular formula is C23H16BrNO3, with a molecular weight of 434.29 g/mol.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-17-12-11-16(25-23(27)18-9-5-6-10-19(18)24)13-20(17)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDXIDABGPHLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated benzofuran derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogues differ in halogenation, substituent positioning, or auxiliary functional groups. Key comparisons include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-chlorobenzamide C23H16ClNO3 Cl instead of Br at benzamide position 389.84 Reduced steric bulk and electronegativity compared to Br analogue
N-Cyclohexyl-N-methyl-2-bromobenzamide C14H17BrN2O Cyclohexyl and methyl groups on N-atom; no benzofuran core 333.20 Simpler structure; lacks fused heterocyclic system
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C16H9BrClF5NO2 Multiple halogens (Br, Cl, F) and trifluoropropoxy group 489.61 High halogen density; enhanced lipophilicity and potential bioactivity
2-Bromobenzamide derivatives (e.g., 2-bromo-N-(2-((2-chloro-6-fluoro-3-methylbenzyl)amino)-1-(2-cyanophenyl)-2-oxoethyl)benzamide) Variable Diverse N-alkyl/aryl substituents ~400–450 Modular synthesis (45–80% yields); tunable electronic profiles

Electronic and Steric Effects

  • Fluorinated analogues (e.g., the trifluoropropoxy-substituted compound in ) exhibit stronger electron-withdrawing effects, which could enhance binding affinity in biological targets such as enzyme active sites.

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure integrates a benzofuran core with a benzoyl group and a bromobenzamide moiety, suggesting significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅BrN₂O₂, with a molecular weight of approximately 420.3 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for drug discovery and development.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their catalytic activity.
  • Receptor Modulation : It can interact with receptor proteins, altering their signaling pathways.
  • Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Benzofuran derivatives are known for their selective cytotoxicity against various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar properties, potentially sparing normal cells while targeting malignant ones.

Antimicrobial Activity

Research into related compounds has indicated potential antimicrobial properties, suggesting that this compound could also possess similar effects against bacterial and fungal pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
N-(2-benzoyl-1-benzofuran-3-yl)benzamideC₁₈H₁₅N₂O₂Lacks bromine substitution; different positioning of functional groups
N-(2-benzoyl-3-methyl-1-benzofuran)acetamideC₁₈H₁₅N₃O₂Acetamide instead of bromobenzamide; simpler structure
N-(2-acetylbenzofuran)butanamideC₁₄H₁₅N₂O₂Different acyl group; lacks bromine functionality

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to these analogs.

Case Studies and Research Findings

Although specific case studies on this compound are scarce, research on similar compounds provides insight into its potential applications:

  • Anticancer Studies : Various benzofuran derivatives have been tested against human cancer cell lines, showing varying degrees of cytotoxicity. For instance, studies indicate that modifications to the benzofuran structure can significantly enhance anticancer activity.
  • Antimicrobial Research : Compounds with similar structures have demonstrated efficacy against a range of microorganisms, highlighting the potential for this compound to serve as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-bromobenzamide

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